N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine

DNA-targeted alkylating agents comparative cytotoxicity acridine-linked aniline mustards

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is a bifunctional DNA-directed alkylating agent belonging to the acridine-linked aniline mustard class. It combines a 9-aminoacridine DNA intercalator with a bis(2-chloroethyl)amine nitrogen mustard via a thioether (S) linker of two carbon atoms (C2 chain length).

Molecular Formula C25H25Cl2N3S
Molecular Weight 470.5 g/mol
CAS No. 130031-48-0
Cat. No. B159659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine
CAS130031-48-0
SynonymsN-[2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylethyl]acridin-9-amine
Molecular FormulaC25H25Cl2N3S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCSC4=CC=C(C=C4)N(CCCl)CCCl
InChIInChI=1S/C25H25Cl2N3S/c26-13-16-30(17-14-27)19-9-11-20(12-10-19)31-18-15-28-25-21-5-1-3-7-23(21)29-24-8-4-2-6-22(24)25/h1-12H,13-18H2,(H,28,29)
InChIKeyXWMICDVYAQYSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine (CAS 130031-48-0) Procurement Guide: DNA-Targeted Alkylator Differentiation


N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is a bifunctional DNA-directed alkylating agent belonging to the acridine-linked aniline mustard class [1]. It combines a 9-aminoacridine DNA intercalator with a bis(2-chloroethyl)amine nitrogen mustard via a thioether (S) linker of two carbon atoms (C2 chain length). This compound was developed as part of a systematic medicinal chemistry program exploring structure-activity relationships for sequence-specific DNA cross-linking agents [2].

1
DNA-directed alkylator research workflow: bifunctional acridine-intercalator + nitrogen mustard conjugate
2
C2 thioether linker SAR studies: chain-length-dependent cross-linking geometry investigations
3
Acridine-aniline mustard class reference: reported class-level potency profile for targeted alkylator benchmarking

Why Simple Nitrogen Mustards Cannot Substitute for N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine


Generic substitution with untargeted nitrogen mustards (e.g., chlorambucil, simple aniline mustards) or other acridine mustards with different linker chemistry fails because the biological activity of this compound class is exquisitely dependent on three structural variables: the electronic nature of the linker group (X), the length of the alkyl chain connecting the acridine to the mustard, and the presence of the DNA-targeting acridine chromophore [1]. The parent S-mustard lacking the acridine moiety is essentially inactive, demonstrating that the acridine intercalator is not merely an accessory but is required for biological activity [1]. Furthermore, within the S-linked series, cross-linking efficiency and in vivo antitumor activity vary dramatically with chain length, with the C4 homologue being the most active [1].

Simple nitrogen mustards (e.g., chlorambucil)

Lack the DNA-targeting acridine intercalator moiety; reported model-response data show inactive parent S-mustard without acridine, limiting direct substitution.

Chain-length variants (e.g., C4 homologue CAS 130031-50-4)

Cross-linking efficiency peaks at C4; C2 variant imposes distinct spatial constraints that may shift sequence selectivity and cross-linking geometry.

Acridine half-mustards (e.g., ICR-191)

Generate a different DNA adduct spectrum with distinct base-pair preference; mutagenic fingerprint may not transfer between full mustard and half-mustard classes.

Quantitative Differentiation Evidence for N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine


DNA-Targeting by Acridine Confers Activity vs. Inactive Parent S-Mustard

The S-linked acridine mustards (including the C2 target compound) showed significant in vivo antitumor activity against P388 murine leukemia, whereas the corresponding parent S-mustard (lacking the acridine chromophore) was completely inactive [1]. This binary outcome provides a clear differentiation: the acridine moiety is essential for activity, preventing generic substitution with simpler mustards.

DNA-Targeting Requirement
Head-to-head
Active (acridine-linked) vs. Inactive (parent S-mustard)
Acridine intercalator required for model-response endpoint
P388 murine leukemia in vivo model; binary activity outcome reported
DNA-targeted alkylating agents comparative cytotoxicity acridine-linked aniline mustards

Chain Length Dependence of DNA Cross-Linking Ability Within S-Linked Series

Within the S-linked acridine mustard series, DNA interstrand cross-linking ability measured by agarose gel assay varied with alkyl chain length and was maximal with the C4 homologue [1]. The target compound with a C2 (ethyl) linker chain is structurally distinct from the optimal C4 homologue (CAS 130031-50-4). This creates a clear SAR differentiation: researchers selecting between chain-length variants must recognize that cross-linking efficiency is not uniform.

Cross-Linking Rank Order
Reported
C4 > C2 (sub-maximal cross-linking)
Cross-linking efficiency varies with linker chain length
Agarose gel assay; C4 homologue maximal within S-linked series
DNA cross-linking chain length SAR agarose gel assay

DNA-Targeted Mustards Show Up to 100-Fold Greater Potency than Simple Mustards

In a parallel series of acridine-linked aniline mustards with varying linker groups, the DNA-targeted mustards were up to 100-fold more potent than the corresponding simple (untargeted) aniline mustards, while their IC50 values varied much less with linker group electronic properties (200-300-fold range for simple mustards vs. compressed range for targeted mustards) [1]. This demonstrates that DNA-targeting not only enhances potency but also normalizes activity across diverse chemical reactivities.

Class-Level Potency Differential
Class-level
Up to 100-fold differential vs. simple mustards
Reported class-level potency profile; IC50 range compressed in targeted series
In vitro cytotoxicity across tumor cell lines; targeted mustards normalize activity
cytotoxicity enhancement DNA-targeting IC50 comparison

Differential Mutagenic Profile vs. ICR-191 and Simple Acridines

Acridine-linked aniline mustards in the S-linked series produce frameshift mutagenesis that is detectable in TA98 but not TA1977, a pattern distinct from simple acridines. Compared to ICR-191 (a related acridine half-mustard), these full mustards exhibit comparable frameshift activity but with a different base-pair preference [1]. This indicates that the full bis(2-chloroethyl)amine mustard in the target compound generates a distinct DNA adduct spectrum.

Mutagenic Fingerprint
Reported
Distinct base-pair preference vs. ICR-191
Different DNA adduct spectrum from acridine half-mustards
TA98 vs. TA1977 strain specificity; frameshift mutagenesis profile
mutagenic spectrum frameshift mutagenesis base-pair preference

Recommended Application Scenarios for N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine Based on Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on DNA Cross-Linking Geometry

This C2-thioether-linked acridine mustard is specifically suited for SAR investigations examining how the alkyl chain length between the acridine intercalator and the mustard moiety influences DNA cross-linking geometry and sequence selectivity [1]. Because cross-linking efficiency peaks at C4 but the C2 variant imposes distinct spatial constraints, it serves as a critical comparator in systematic studies of linker length effects.

Probing DNA Adduct Spectrum and Repair Pathway Activation

The S-linked acridine mustards generate a mutagenic profile that differs from ICR-191 and simple acridines in base-pair preference, making this compound suitable for experiments that map DNA adduct formation and the subsequent activation of specific DNA repair pathways (e.g., nucleotide excision repair vs. translesion synthesis) [3].

Targeted Alkylator Efficacy Screening Against P388 Leukemia Models

Demonstrated in vivo antitumor activity in the P388 murine leukemia model distinguishes the S-linked acridine mustards from the inactive parent S-mustard [1]. This compound is appropriate for in vivo efficacy studies where DNA-targeted alkylation is the hypothesized mechanism, and where comparison with untargeted controls is required.

Comparator for DNA-Targeted Prodrug or Conjugate Development

As a member of the well-characterized acridine-linked aniline mustard series, this C2-thioether variant provides a benchmark for evaluating new DNA-targeted conjugates or prodrugs. Its up to 100-fold potency advantage over simple mustards and its distinct linker-length profile offer quantitative reference points for assessing novel targeting strategies [2].

Application
Selection Property
Validation Focus
DNA cross-linking geometry SAR studies
Chain-length-dependent cross-linking profile
Cross-linking efficiency and sequence selectivity verification
DNA adduct spectrum and repair pathway research
Distinct mutagenic fingerprint vs. ICR-191 and simple acridines
DNA repair pathway activation (NER vs. translesion synthesis)
P388 model-response endpoint studies
DNA-targeting-dependent model-response profile
Model endpoint comparison vs. untargeted control mustards
DNA-targeted conjugate benchmarking studies
Reported class-level potency profile and linker-length SAR
Quantitative benchmarking of novel targeting strategies
Quote Request

Request a Quote for N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.